molecular formula C18H18N4O3 B11328770 4-(1H-tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(3,4-dimethylphenoxy)propanoate

Cat. No.: B11328770
M. Wt: 338.4 g/mol
InChI Key: HITNMLUUYLXWNU-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the click chemistry approach, which involves the cycloaddition of azides with alkynes. This reaction is often catalyzed by copper (I) ions and can be carried out under mild conditions, making it an efficient and versatile method.

The phenyl propanoate moiety can be synthesized through esterification reactions, where a phenol derivative reacts with a propanoic acid derivative in the presence of a catalyst such as sulfuric acid. The final step involves coupling the tetrazole ring with the phenyl propanoate moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitrogen oxides, while reduction can produce amine derivatives. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPANOATE is unique due to the presence of both a tetrazole ring and a phenyl propanoate moiety. This combination of structural features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Additionally, the compound’s high thermal stability and resistance to degradation make it suitable for various industrial applications .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-12-4-7-17(10-13(12)2)24-14(3)18(23)25-16-8-5-15(6-9-16)22-11-19-20-21-22/h4-11,14H,1-3H3

InChI Key

HITNMLUUYLXWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

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